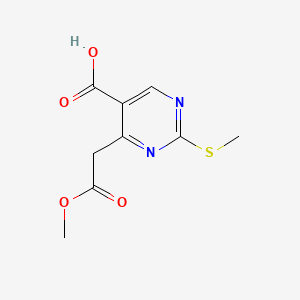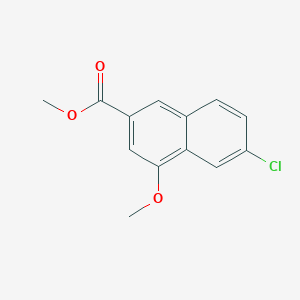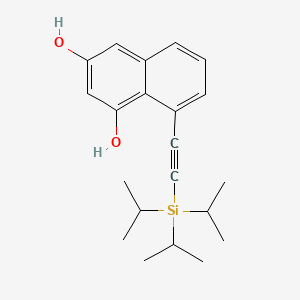
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol is an organic compound that features a naphthalene core substituted with a triisopropylsilyl ethynyl group and two hydroxyl groups at positions 1 and 3.
Méthodes De Préparation
The synthesis of 8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative, which is functionalized at specific positions.
Introduction of Triisopropylsilyl Ethynyl Group: This step involves the use of a triisopropylsilyl acetylene reagent under conditions that facilitate the formation of the ethynyl linkage. Common reagents include palladium catalysts and bases such as potassium carbonate.
Analyse Des Réactions Chimiques
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, often using reagents like sodium borohydride.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Applications De Recherche Scientifique
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol involves its interaction with various molecular targets:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diol can be compared with other similar compounds:
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: This compound has a similar structure but includes a fluorine atom, which can alter its reactivity and applications.
2-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol: Another similar compound with a fluorine atom at a different position, affecting its chemical behavior.
1,4,5,8-Tetraethynylnaphthalene Derivatives: These compounds have multiple ethynyl groups, making them useful in different types of coupling reactions and materials applications.
Propriétés
Formule moléculaire |
C21H28O2Si |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol |
InChI |
InChI=1S/C21H28O2Si/c1-14(2)24(15(3)4,16(5)6)11-10-17-8-7-9-18-12-19(22)13-20(23)21(17)18/h7-9,12-16,22-23H,1-6H3 |
Clé InChI |
VGWGJHUIVKIDCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=CC=CC2=CC(=CC(=C21)O)O)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


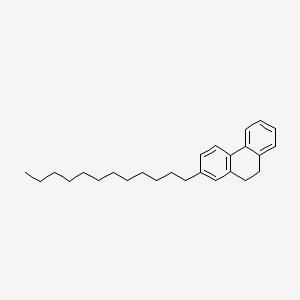
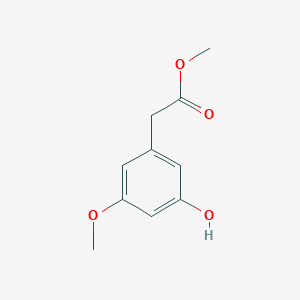
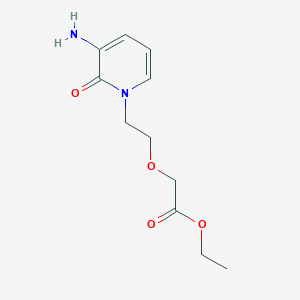
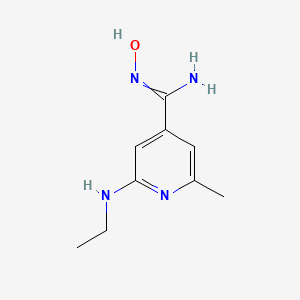
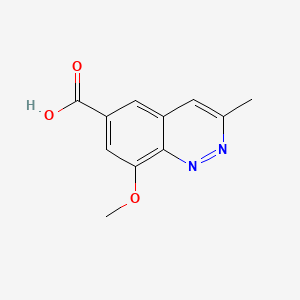
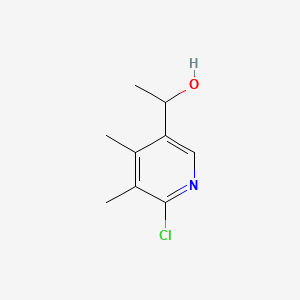
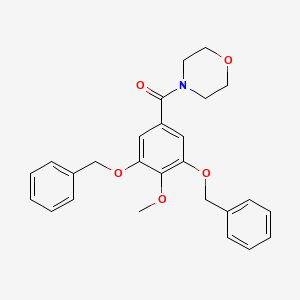

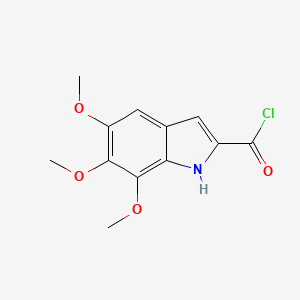
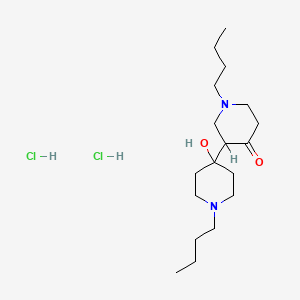
![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)
